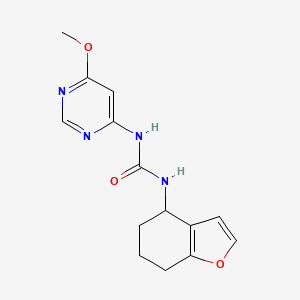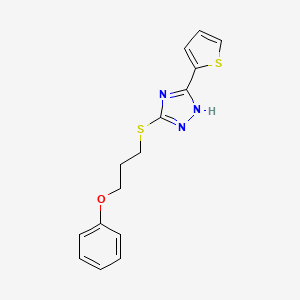
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact mechanism of action may vary depending on the specific application of this compound.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. However, the specific effects may vary depending on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, this compound may have limitations in terms of its solubility and toxicity. Careful consideration should be taken when handling this compound to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential directions for future research on 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole. One area of interest is its potential use as a new drug candidate for the treatment of various diseases. Further studies can be conducted to investigate its efficacy and safety in animal models and clinical trials. In addition, the mechanism of action of this compound can be further elucidated to better understand its biological activities. Furthermore, modifications to the chemical structure of this compound can be made to improve its potency and selectivity. Overall, the potential applications of this compound in scientific research are vast and warrant further investigation.
Synthesemethoden
The synthesis of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole involves the reaction of 2-(3-phenoxypropylthio)thiophene with sodium azide in the presence of copper(I) iodide. The reaction yields the desired compound with a high yield and purity. This method has been reported in the literature and has been used by many researchers to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole has potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a herbicide and insecticide. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-2-6-12(7-3-1)19-9-5-11-21-15-16-14(17-18-15)13-8-4-10-20-13/h1-4,6-8,10H,5,9,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKRCMGXYPWOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NNC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
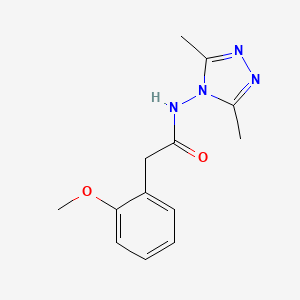
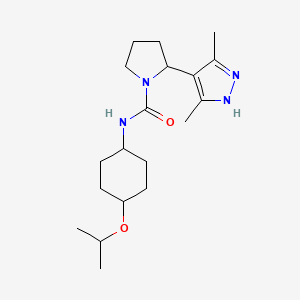

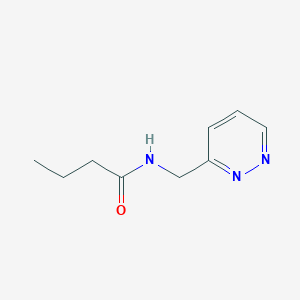
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
